[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
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Overview
Description
Preparation Methods
The synthesis of [Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of boronic esters as protective groups during the synthesis . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Its versatility makes it a valuable compound for various industrial applications as well.
Mechanism of Action
The mechanism of action of [Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application of the compound.
Comparison with Similar Compounds
[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid can be compared with other piperidine derivatives such as piperine and evodiamine . These compounds share a similar piperidine ring structure but differ in their functional groups and pharmacological properties. The uniqueness of this compound lies in its specific functionalization, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(9-12(15)16)8-11-5-4-6-13(3)7-11/h10-11H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLXGVNHGPLXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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